N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
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Overview
Description
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is an organosilicon compound with the molecular formula C13H22BrSi2. This compound is characterized by the presence of a bromobenzyl group and a trimethylsilyl group attached to a silanamine backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of 4-bromobenzyl chloride with trimethylsilylamine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction can be represented as follows:
4-Bromobenzyl chloride+TrimethylsilylamineNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the bromobenzyl group can lead to the formation of the corresponding benzyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include N-(4-substituted benzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine derivatives.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include benzyl derivatives.
Scientific Research Applications
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: The compound is used in the development of bioactive molecules and as a labeling reagent for biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets and pathways. The bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The trimethylsilyl group can stabilize reactive intermediates and enhance the reactivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromobenzyl)trimethylsilane
- (4-Bromobenzyl)dimethylsilane
- (4-Bromobenzyl)triethylsilane
Uniqueness
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both a bromobenzyl group and a trimethylsilyl group attached to a silanamine backbone. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-N,N-bis(trimethylsilyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNSi2/c1-16(2,3)15(17(4,5)6)11-12-7-9-13(14)10-8-12/h7-10H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYGLTUIDZRFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(CC1=CC=C(C=C1)Br)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNSi2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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